Diethylphosphoramidic dichloride

描述

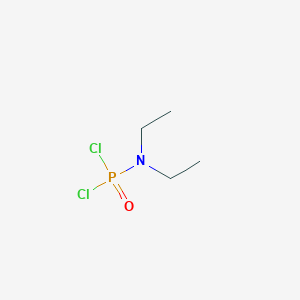

Diethylphosphoramidic dichloride is an organic compound with the molecular formula C4H10Cl2NOP. It is a colorless liquid known for its reactivity and is primarily used as a reagent in organic synthesis. The compound is highly toxic and requires careful handling due to its corrosive nature .

准备方法

Diethylphosphoramidic dichloride is typically synthesized by reacting dichlorophosphonyl chloride with diethanolamine under controlled conditions . The reaction involves the substitution of chlorine atoms in dichlorophosphonyl chloride with diethylamino groups from diethanolamine, resulting in the formation of this compound. Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands.

化学反应分析

Diethylphosphoramidic dichloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with alcohols such as ethanol and methanol to form corresponding phosphoramidates.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.

Hydrolysis: In the presence of water, this compound hydrolyzes to form diethylphosphoramidic acid and hydrochloric acid.

Common reagents used in these reactions include alcohols, bases, and water. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Synthesis Applications

DEPDC serves as a crucial reagent in the synthesis of various organophosphorus compounds. Its applications include:

- Phosphorylation Reactions : DEPDC is employed to phosphorylate alcohols and amines, resulting in the formation of phosphoramidates. This reaction is vital for creating phosphonate esters used in pharmaceuticals and agrochemicals.

- Synthesis of Organophosphorus Compounds : It acts as a precursor for synthesizing various organophosphorus derivatives, which have applications in chemical warfare agents and pesticides .

- Dehydration Agent : In organic synthesis, DEPDC is used as a dehydrating agent to facilitate the formation of tetrahydrofurans from 1,4-diols by removing water molecules during the reaction process.

| Application | Description |

|---|---|

| Phosphorylation | Converts alcohols/amines to phosphoramidates |

| Organophosphorus Synthesis | Precursor for nerve agents and pesticides |

| Dehydration | Facilitates formation of tetrahydrofurans from diols |

Biological Research Applications

DEPDC has been explored for its potential biological activities:

- Cytostatic Activity : Research indicates that DEPDC exhibits cytostatic properties, particularly in the treatment of leukemia in murine models. This suggests potential therapeutic uses in oncology.

- Corrosion Inhibition : Derivatives of DEPDC have been studied as corrosion inhibitors for mild steel, showing promise in industrial applications where metal protection is critical.

- Antibacterial Properties : Some derivatives demonstrate significant antibacterial effects against pathogens like Escherichia coli, indicating potential uses in medical and agricultural settings.

| Biological Application | Findings |

|---|---|

| Cytostatic Activity | Potential treatment for leukemia |

| Corrosion Inhibition | Effective against mild steel corrosion |

| Antibacterial Properties | Significant activity against E. coli |

Agricultural Applications

DEPDC has also found applications in agriculture:

- Pest Control : Certain derivatives are utilized to manage nematode populations, which are detrimental to crop yields. This application highlights the compound's relevance in sustainable agricultural practices.

- Fertilizer Development : Research into urease-inhibiting fertilizers has included DEPDC due to its ability to modify nitrogen release profiles, enhancing fertilizer efficiency while reducing environmental impact .

Case Study 1: Cytostatic Effects on Leukemia

A study published in a peer-reviewed journal examined the effects of DEPDC on leukemia cells in mice. The results indicated that DEPDC significantly inhibited tumor growth compared to control groups, suggesting its potential as a chemotherapy agent.

Case Study 2: Corrosion Inhibition

In an industrial setting, researchers tested DEPDC derivatives as corrosion inhibitors on mild steel exposed to saline environments. The findings demonstrated a marked reduction in corrosion rates, establishing their efficacy as protective agents.

作用机制

The mechanism of action of diethylphosphoramidic dichloride involves its reactivity as an electrophile or nucleophile in chemical reactions. It can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s reactivity is primarily due to the presence of the dichlorophosphonyl group, which can undergo substitution reactions with nucleophiles.

相似化合物的比较

Diethylphosphoramidic dichloride is unique due to its specific reactivity and applications. Similar compounds include:

Dichlorophosphonyl chloride: Used as a precursor in the synthesis of this compound.

Diethylphosphoramidous dichloride: Another related compound with similar reactivity but different applications.

Phosphoramidic dichloride derivatives: These compounds share similar chemical properties and are used in various industrial and research applications.

生物活性

Diethylphosphoramidic dichloride (CAS Number: 1498-54-0) is an organophosphorus compound that has garnered attention due to its diverse biological activities. This article explores its cytostatic properties, potential applications in antimicrobial treatments, and its role in chemical synthesis, supported by relevant data and case studies.

This compound is a colorless liquid with the molecular formula C4H10Cl2NOP. Its reactivity is attributed to the presence of the dichlorophosphonyl group, allowing it to act as both an electrophile and a nucleophile in various biochemical reactions. This reactivity enables the formation of covalent bonds with nucleophilic sites in biological molecules, leading to significant biochemical effects.

Key Chemical Reactions

- Hydrolysis : In aqueous environments, this compound hydrolyzes to form diethylphosphoramidic acid and hydrochloric acid.

- Substitution Reactions : It readily reacts with alcohols to form phosphoramidates.

- Oxidation and Reduction : While less common, it can participate in oxidation and reduction reactions under specific conditions.

Cytostatic Activity

This compound has been investigated for its cytostatic properties , particularly in the context of cancer treatment. Research indicates that it exhibits significant cytostatic activity against leukemia cells in murine models. A study demonstrated that treatment with this compound resulted in a notable reduction in tumor growth, suggesting its potential as a therapeutic agent for hematological malignancies .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent . Related phosphoramidic compounds have been reported to possess antibacterial effects against pathogens such as Escherichia coli. The mechanism underlying this activity is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

-

Cytostatic Effects in Mice :

- A study conducted on mice with induced leukemia demonstrated that administration of this compound led to a significant decrease in leukemic cell proliferation. The results indicated a potential pathway for developing new cancer therapies based on this compound .

- Antibacterial Efficacy :

Applications in Chemical Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly in the preparation of organophosphorus compounds. Its ability to facilitate the formation of phosphoramidates makes it valuable for synthesizing various biologically active molecules.

Comparative Analysis with Similar Compounds

| Compound Name | Properties | Applications |

|---|---|---|

| Diethylphosphoramidous dichloride | Similar reactivity; less cytostatic | Intermediate in organic synthesis |

| Dichlorophosphonyl chloride | Precursor for diethylphosphoramidic | Used in various phosphorus chemistry |

| Phosphoramidic acid derivatives | Antimicrobial properties | Potential therapeutic agents |

属性

IUPAC Name |

N-dichlorophosphoryl-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2NOP/c1-3-7(4-2)9(5,6)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKRFCBTXGJQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2NOP | |

| Record name | N,N-DIETHYL PHOSPHORAMIDIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074792 | |

| Record name | N,N-Diethyl phosphoramidic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This is a chemical weapon, chemical weapon precursor, or chemical weapon impurity which is similar to ethyl phosphorodichloridate. See the chemical datasheet for ethyl phosphorodichloridate for more information. | |

| Record name | N,N-DIETHYL PHOSPHORAMIDIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1498-54-0 | |

| Record name | N,N-DIETHYL PHOSPHORAMIDIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylphosphoramidic dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylphosphoramidic dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl phosphoramidic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYLPHOSPHORAMIDIC DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8TQ5A5K3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Diethylphosphoramidic dichloride in the synthesis of tetrahydrofurans from 1,4-diols?

A1: this compound acts as a dehydrating agent in this reaction. [] While the provided abstract does not detail the specific mechanism, it can be inferred that this compound facilitates the removal of water (H₂O) from the 1,4-diol molecule, leading to the formation of the tetrahydrofuran ring. This likely involves the activation of the hydroxyl groups in the diol by this compound, followed by an intramolecular cyclization reaction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。